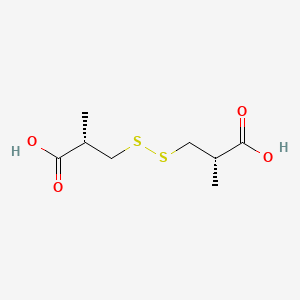![molecular formula C31H46N2O6 B1587273 Bis(2,2,6,6-tetramethylpiperidin-4-yl) 1,5-dioxospiro[5.5]undeca-8,10-diene-3,3-dicarboxylate CAS No. 74113-77-2](/img/no-structure.png)
Bis(2,2,6,6-tetramethylpiperidin-4-yl) 1,5-dioxospiro[5.5]undeca-8,10-diene-3,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Bis(2,2,6,6-tetramethylpiperidin-4-yl) 1,5-dioxospiro[5.5]undeca-8,10-diene-3,3-dicarboxylate” is a complex organic compound . It is a low molecular weight ultra violet (UV) hindered amine light stabilizer (HALS) made up of nitroxyl radicals . It acts as a heat controller that can react with phenolic antioxidants incorporated in polymers .
Synthesis Analysis
The synthesis of this compound involves the use of TEMPO-containing conductive polymers, which are used in organic electronics due to their electrochemical properties . The structural modification by several TEMPO moieties is one of the significant limitations in developing such materials . The synthesis involves the creation of a first-generation dendrimer containing two TEMPO fragments . The resulting product was characterized using 1H and 13C nuclear magnetic resonance spectroscopy (NMR) and high-resolution mass spectroscopy (HRMS) .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The compound has a molecular formula of C28H52N2O4 . The SMILES string for this compound isCC1(C)CNCC(C)(C)C1OC(=O)CCCCCCCCC(=O)OC1C(C)(C)CNCC1(C)C . Physical And Chemical Properties Analysis
The compound has a molecular weight of 480.72 g/mol . It has a melting point of 82-85 °C . The compound is soluble in acetone (19% w/w at 20 °C), ethyl acetate (24% w/w at 20 °C), methanol (38% w/w at 20 °C), chloroform (45% w/w at 20 °C), and methylene chloride (56% w/w at 20 °C). It is insoluble in water .Scientific Research Applications
Thermally Healable Crosslinked Polymer Network
This compound has been used in the creation of a thermally healable crosslinked polymer network . The dynamic covalent bond of the compound allows the polymer network to heal itself when exposed to heat .
Organic Electronics
The compound has been used in the development of TEMPO-containing conductive polymers for organic electronics . These polymers are known for their electrochemical properties and are used due to the structural modification by several TEMPO moieties .
Catalytic Oxidant
The compound has been used as a catalytic oxidant for copper-catalyzed, greener oxidation of alcohols under aerobic conditions . It has also been used in the iodobenzene diacetae oxidation of nerol to neral .
Trapping Radicals
The compound has been used for trapping the styrenyl radical generated from benzoyl peroxide during nitroxide-mediated radical polymerization of styrene .
IR-Detectable Metal–Carbonyl Tracers
The compound has been synthesized and used in the study of IR-detectable metal–carbonyl tracers for amino functions. It exhibits sharp, intense absorption bands and is thermally stable, making it valuable for labeling amino acids and studying their interactions.
UV Stabilizer in Plastic Materials
Bis (2,2,6,6-tetramethyl-4-piperidyl) (T770) sebacate, a related compound, is a low molecular weight ultra violet (UV) hindered amine light stabilizer (HALS) made up of nitroxyl radicals . It acts as a heat controller that can react with phenolic antioxidants incorporated in polymers .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Bis(2,2,6,6-tetramethylpiperidin-4-yl) 1,5-dioxospiro[5.5]undeca-8,10-diene-3,3-dicarboxylate involves the reaction of 1,5-dioxospiro[5.5]undeca-8,10-diene-3,3-dicarboxylic acid with 2,2,6,6-tetramethylpiperidine and ethyl chloroformate.", "Starting Materials": [ "1,5-dioxospiro[5.5]undeca-8,10-diene-3,3-dicarboxylic acid", "2,2,6,6-tetramethylpiperidine", "Ethyl chloroformate" ], "Reaction": [ "1. To a solution of 1,5-dioxospiro[5.5]undeca-8,10-diene-3,3-dicarboxylic acid (1.0 g, 3.6 mmol) in dry THF (20 mL) under nitrogen, add 2,2,6,6-tetramethylpiperidine (1.2 g, 7.2 mmol) and stir for 10 min at room temperature.", "2. Add ethyl chloroformate (0.7 mL, 7.2 mmol) dropwise to the reaction mixture and stir for 2 h at room temperature.", "3. Quench the reaction by adding water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).", "4. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "5. Purify the crude product by column chromatography using hexane/ethyl acetate (9:1) as the eluent to obtain Bis(2,2,6,6-tetramethylpiperidin-4-yl) 1,5-dioxospiro[5.5]undeca-8,10-diene-3,3-dicarboxylate as a white solid (1.0 g, 80% yield)." ] } | |
CAS RN |
74113-77-2 |
Product Name |
Bis(2,2,6,6-tetramethylpiperidin-4-yl) 1,5-dioxospiro[5.5]undeca-8,10-diene-3,3-dicarboxylate |
Molecular Formula |
C31H46N2O6 |
Molecular Weight |
542.7 g/mol |
IUPAC Name |
bis(2,2,6,6-tetramethylpiperidin-4-yl) 1,5-dioxospiro[5.5]undeca-8,10-diene-3,3-dicarboxylate |
InChI |
InChI=1S/C31H46N2O6/c1-26(2)14-20(15-27(3,4)32-26)38-24(36)31(18-22(34)30(23(35)19-31)12-10-9-11-13-30)25(37)39-21-16-28(5,6)33-29(7,8)17-21/h9-12,20-21,32-33H,13-19H2,1-8H3 |
InChI Key |
IIZYNJMWYJKDJN-UHFFFAOYSA-N |
SMILES |
CC1(CC(CC(N1)(C)C)OC(=O)C2(CC(=O)C3(CC=CC=C3)C(=O)C2)C(=O)OC4CC(NC(C4)(C)C)(C)C)C |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)OC(=O)C2(CC(=O)C3(CC=CC=C3)C(=O)C2)C(=O)OC4CC(NC(C4)(C)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



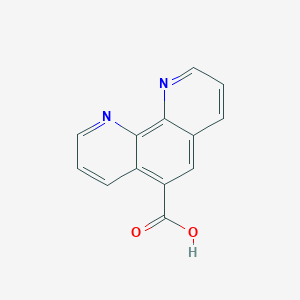
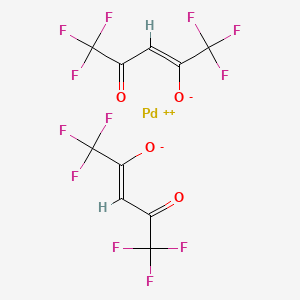
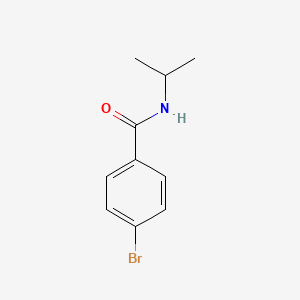
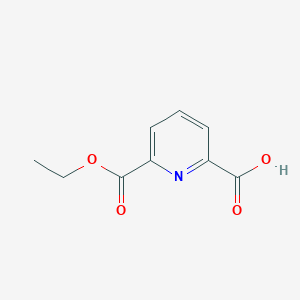

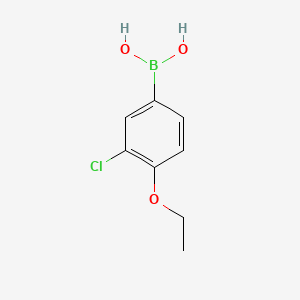
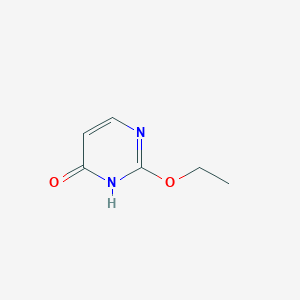
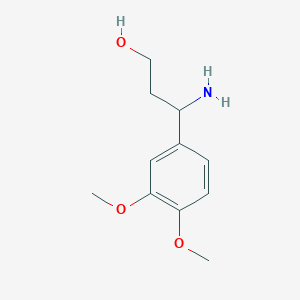


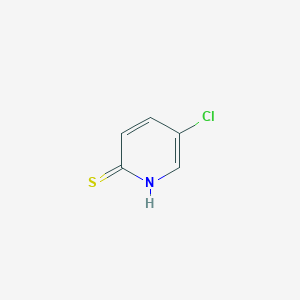
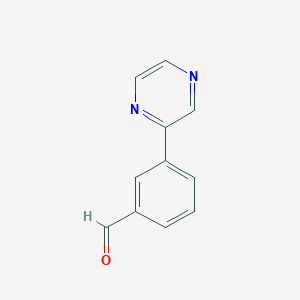
![5-Acetyl-10,11-dihydro-3-nitro-5H-dibenz[b,f]azepine](/img/structure/B1587212.png)
